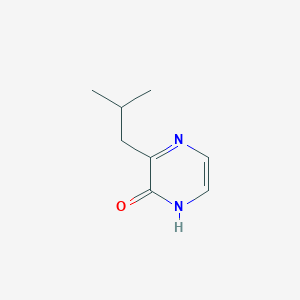

3-Isobutil-2(1H)-pirazinona

Descripción general

Descripción

3-Isobutyl-2-methoxypyrazine (also known as 2-Isobutyl-3-methoxypyrazine or Grindstaff pyrazine) is a methoxypyrazine . It is very similar to isopropyl methoxy pyrazine, except that the alkyl side-group contains an isobutyl group attached to the carbon alpha to the methoxy sidegroup instead of an isopropyl side-group at that same carbon position . This compound belongs to the class of organic compounds known as methoxypyrazines, which are pyrazines containing a methoxyl group attached to the pyrazine ring .

Synthesis Analysis

The metabolic pathway of 3-alkyl-2-methoxypyrazines (MPs) in grape remains largely unclear except for the final step . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method . The IBMP concentration of grape treated with DCIP was significantly increased at maturity in both years .

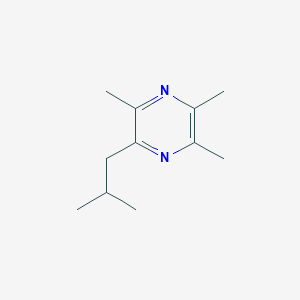

Molecular Structure Analysis

The molecular formula of 3-Isobutyl-2-methoxypyrazine is C9H14N2O . The molecular weight is 166.22 g/mol .

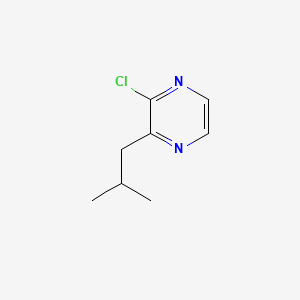

Chemical Reactions Analysis

The biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) involves several steps. It is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The relative expression levels of VvOMT1 and VvOMT3 in berry skin were positively correlated with the IBMP accumulation .

Physical and Chemical Properties Analysis

3-Isobutyl-2-methoxypyrazine is a liquid . The experimental boiling point is 60 °C / 2 mm Hg (245.7757 °C / 760 mmHg) .

Aplicaciones Científicas De Investigación

Eliminación del vino

3-Isobutil-2-metoxipirazina (IBMP), una variante de 3-Isobutil-2(1H)-pirazinona, es la metoxipirazina más frecuente derivada de la uva. Puede contribuir con aromas y sabores a pimiento verde, vegetales y herbáceos a los vinos . Sin embargo, a concentraciones elevadas, este potente olor puede enmascarar los aromas frutales y florales deseables en el vino y puede considerarse como un defecto . Se ha probado un nuevo método de remediación para vinos con niveles elevados de IBMP utilizando polímeros magnéticos . Estos polímeros, preparados de la misma manera que los polímeros ordinarios pero con la incorporación de nanopartículas de óxido de hierro como sustratos magnéticos, se encontró que eliminaban más del 40% del IBMP presente en el vino modelo espigado y el vino blanco en diez minutos .

Modificación mediante la técnica de mezcla

Existen interacciones sensoriales entre las 3-alquil-2-metoxipirazinas y varios volátiles en los vinos . En un estudio, la mezcla binaria de vinos Cabernet Franc que contienen altos niveles de MPs y tres vinos tintos monovarietales con dos proporciones se realizó después de la fermentación . Los resultados mostraron que los vinos mezclados exhibieron una menor intensidad de "pimiento verde", especialmente las muestras de CFC mezcladas con vinos Cabernet Sauvignon con una concentración aún mayor de 3-isobutil-2-metoxipirazina (IBMP) . Esta técnica de mezcla proporciona una teoría científica sobre la modificación sensorial de IBMP .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Isobutyl-2(1h)-pyrazinon, also known as 2-Isobutyl-3-methoxypyrazine, is Epididymal-specific lipocalin-9 . This protein is involved in the transport of small hydrophobic molecules such as steroids, retinoids, and lipids.

Mode of Action

It is known to interact with its target, epididymal-specific lipocalin-9

Biochemical Pathways

It is known that the compound is a methoxypyrazine, a class of compounds that contain a methoxyl group attached to the pyrazine ring . Methoxypyrazines are known to contribute to the aroma of several plant-based foods .

Result of Action

It is known to have a powerful scent and is often used in fragrances and cleaners . It is also a contributor to the aroma of several plant-based foods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Isobutyl-2(1h)-pyrazinon. For instance, it has been noted that the compound is produced by some plants and is also seen to be produced in some forms of blue-green algae . .

Análisis Bioquímico

Biochemical Properties

3-Isobutyl-2(1h)-pyrazinon interacts with various enzymes and proteins. For instance, it is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The enzyme NbOMT1, which encodes an O-methyltransferase, was found to influence the accumulation of 3-Isobutyl-2(1h)-pyrazinon in Nicotiana benthamiana .

Cellular Effects

It is known that the compound can influence the aroma phenotype of certain plants, which suggests that it may have an impact on cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-2(1h)-pyrazinon involves its interaction with the enzyme O-methyltransferase. This enzyme catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .

Temporal Effects in Laboratory Settings

It is known that the compound is a volatile organic compound (VOC), suggesting that its effects may change over time due to volatility .

Metabolic Pathways

The metabolic pathway of 3-Isobutyl-2(1h)-pyrazinon involves the enzyme O-methyltransferase, which catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .

Transport and Distribution

It is known that the compound is a volatile organic compound (VOC), suggesting that it may be transported and distributed through the air .

Subcellular Localization

Given its volatile nature, it is likely to be found in the cytoplasm or other compartments where volatile compounds are typically localized .

Propiedades

IUPAC Name |

3-(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLZGLIOVZJBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

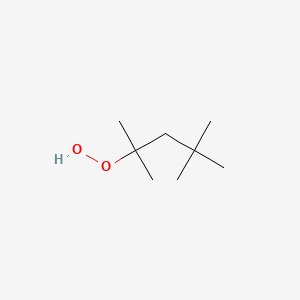

Canonical SMILES |

CC(C)CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341492 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-53-9 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

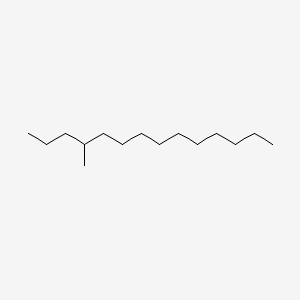

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)

![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)